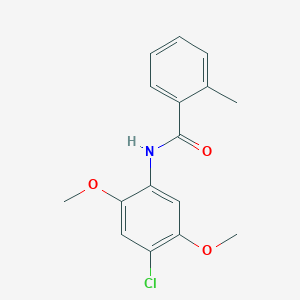
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbenzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the benzamide structure, allows for a wide range of chemical modifications and applications.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-6-4-5-7-11(10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSSSDGNCZZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)



![N-(2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B5504517.png)
![N-{(Z)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE](/img/structure/B5504521.png)
![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

![N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)
